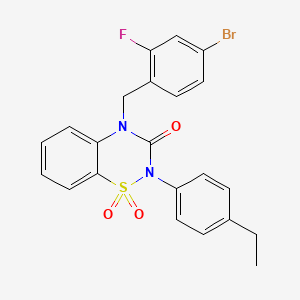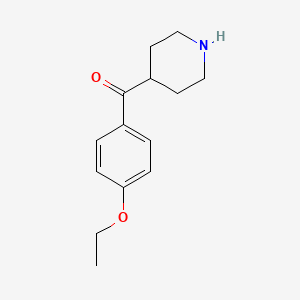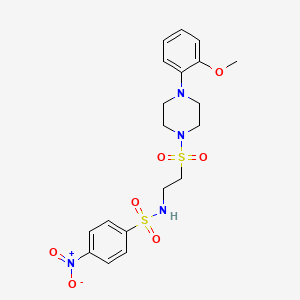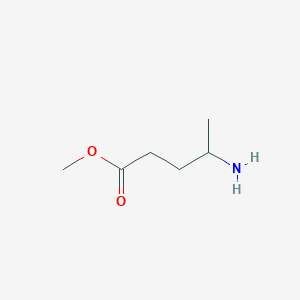![molecular formula C23H24N2O3 B3307501 3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one CAS No. 933243-09-5](/img/structure/B3307501.png)
3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
Overview
Description
3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one, commonly known as MDL-72222, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has been shown to exhibit a range of interesting biochemical and physiological effects.
Scientific Research Applications
MDL-72222 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising compound for further research. Some of the key scientific research applications of MDL-72222 include:
- Neuroprotection: MDL-72222 has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. It has been suggested that MDL-72222 may exert its neuroprotective effects by modulating oxidative stress and inflammation.
- Anticancer: MDL-72222 has been shown to exhibit anticancer effects in various cancer cell lines. It has been suggested that MDL-72222 may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory: MDL-72222 has been shown to exhibit anti-inflammatory effects in various in vitro and in vivo models of inflammation. It has been suggested that MDL-72222 may exert its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of MDL-72222 is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been suggested that MDL-72222 may exert its effects by modulating the activity of various enzymes and receptors, including NMDA receptors, COX-2, and NF-κB. Further research is needed to fully elucidate the mechanism of action of MDL-72222.
Biochemical and Physiological Effects
MDL-72222 has been shown to exhibit a range of interesting biochemical and physiological effects. Some of the key effects of MDL-72222 include:
- Modulation of oxidative stress: MDL-72222 has been shown to modulate oxidative stress in various in vitro and in vivo models. It has been suggested that MDL-72222 may exert its effects by modulating the activity of various antioxidant enzymes.
- Modulation of inflammation: MDL-72222 has been shown to modulate inflammation in various in vitro and in vivo models. It has been suggested that MDL-72222 may exert its effects by modulating the production of pro-inflammatory cytokines.
- Modulation of apoptosis: MDL-72222 has been shown to modulate apoptosis in various in vitro and in vivo models. It has been suggested that MDL-72222 may exert its effects by modulating the activity of various apoptotic signaling pathways.
Advantages and Limitations for Lab Experiments
MDL-72222 has several advantages and limitations for lab experiments. Some of the key advantages of MDL-72222 include:
- High purity and yield: The synthesis method of MDL-72222 has been extensively optimized to yield high purity and yield of the compound, making it ideal for lab experiments.
- Wide range of applications: MDL-72222 has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising compound for various scientific research applications.
Some of the key limitations of MDL-72222 include:
- Limited availability: MDL-72222 is not widely available, and its synthesis method is complex and time-consuming, making it difficult to obtain in large quantities.
- Limited understanding of mechanism of action: The mechanism of action of MDL-72222 is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on MDL-72222. Some of the key areas for future research include:
- Elucidating the mechanism of action: Further research is needed to fully elucidate the mechanism of action of MDL-72222, which can help to guide future research on this compound.
- Investigating its potential as a therapeutic agent: MDL-72222 has shown promise as a potential therapeutic agent for various diseases, and further research is needed to investigate its potential in this regard.
- Developing new synthesis methods: The synthesis method of MDL-72222 is complex and time-consuming, and developing new synthesis methods can help to improve its availability for scientific research.
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-16-6-8-18(9-7-16)21(26)25-22(27)20(17-10-12-19(28-2)13-11-17)24-23(25)14-4-3-5-15-23/h6-13H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOWPCPTOHHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=NC23CCCCC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307423.png)
![4-iodo-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307426.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B3307433.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide](/img/structure/B3307453.png)
![4-bromo-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307460.png)
![4-methoxy-3-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307463.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-ethylbenzenesulfonamide](/img/structure/B3307469.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B3307473.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B3307477.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B3307492.png)
